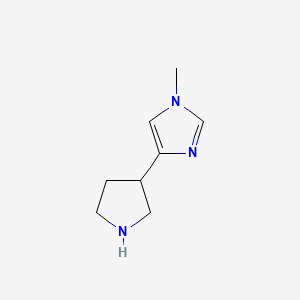

1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-methyl-4-pyrrolidin-3-ylimidazole |

InChI |

InChI=1S/C8H13N3/c1-11-5-8(10-6-11)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 |

InChI Key |

ZTUCTLYWLYTWEI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2CCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 Pyrrolidin 3 Yl 1h Imidazole and Analogs

Established Synthetic Routes to Imidazole (B134444) Scaffolds

The imidazole ring is a fundamental motif in many biologically active compounds and its synthesis has been extensively studied. Classical methods such as the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia, and the Radziszewski synthesis, provide foundational routes to substituted imidazoles. pharmaguideline.com

More contemporary approaches often employ multicomponent reactions (MCRs), which offer efficiency and atom economy by combining three or more reactants in a single step. isca.metandfonline.combohrium.com These reactions can be catalyzed by various agents, including p-toluenesulfonic acid (PTSA) isca.me and fluoroboric acid-derived systems, to yield highly substituted imidazoles. rsc.org For instance, a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can lead to the formation of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com The choice of catalyst can be crucial in directing the selectivity of these reactions, for example, in favoring the formation of tetrasubstituted over trisubstituted imidazoles. rsc.org

Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed methods like the Suzuki-Miyaura coupling, have also emerged as powerful tools for the synthesis of functionalized imidazoles. acs.orgresearchgate.net These methods allow for the introduction of various substituents onto the imidazole core with high efficiency.

| Imidazole Synthesis Method | Reactants | Key Features |

| Debus Synthesis | Dicarbonyl compound, aldehyde, ammonia | Foundational method for imidazole synthesis. |

| Radiszewski Synthesis | Dicarbonyl compound, aldehyde, ammonia/formamide | A variation of the Debus synthesis. pharmaguideline.com |

| Multicomponent Reactions (MCRs) | e.g., 1,2-dicarbonyl, aldehyde, amine, ammonium acetate | Efficient one-pot synthesis of highly substituted imidazoles. isca.metandfonline.com |

| Palladium-Catalyzed Cross-Coupling | Haloimidazoles, boronic acids/esters | Versatile method for introducing aryl and other groups. acs.org |

Synthetic Approaches to Pyrrolidine (B122466) Ring Systems

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another prevalent scaffold in medicinal chemistry. A variety of synthetic strategies have been developed for its construction.

One of the most common and versatile methods is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This approach allows for the stereoselective formation of polysubstituted pyrrolidines. ua.es The diastereoselectivity of these reactions can often be controlled by using chiral auxiliaries or catalysts.

Intramolecular cyclization reactions of appropriately functionalized acyclic precursors also provide a direct route to the pyrrolidine ring. Furthermore, transition metal-catalyzed reactions, such as palladium-catalyzed hydroarylation, can be employed to synthesize 3-substituted pyrrolidines.

| Pyrrolidine Synthesis Method | Reactants/Precursors | Key Features |

| [3+2] Cycloaddition | Azomethine ylide, alkene | Highly versatile and stereoselective for substituted pyrrolidines. ua.es |

| Intramolecular Cyclization | Functionalized acyclic amines | Direct route to the pyrrolidine ring. |

| Palladium-Catalyzed Hydroarylation | N-alkyl pyrrolines, aryl halides | Access to 3-aryl pyrrolidines. |

Convergent and Divergent Synthetic Strategies for Imidazole-Pyrrolidine Conjugates

The synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole can be envisioned through both convergent and divergent strategies. A convergent approach would involve the separate synthesis of the imidazole and pyrrolidine moieties followed by their coupling. For instance, a pre-functionalized pyrrolidine derivative could be coupled to a C4-metalated or C4-halogenated 1-methylimidazole (B24206) via a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination. The synthesis of Daclatasvir, a drug containing a pyrrolidine-imidazole linkage, utilizes the alkylation of N-protected proline followed by amidation to form the imidazole ring, showcasing a convergent strategy. nih.gov

A divergent strategy might involve the construction of one of the rings onto a pre-existing, functionalized version of the other. For example, an imidazole precursor bearing a suitable side chain at the C4 position could be elaborated to form the pyrrolidine ring through intramolecular cyclization.

Multicomponent reactions (MCRs) also offer a potential convergent pathway. A four-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, a primary amine (which could be a pyrrolidine derivative), and ammonium acetate could theoretically lead to the desired scaffold in a single step. tandfonline.com The success of such an approach would depend on the compatibility of the pyrrolidine-containing reactant with the MCR conditions.

Optimization of Reaction Conditions for Compound Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity of the target compound. For the proposed convergent synthesis involving a palladium-catalyzed cross-coupling, several parameters would need to be optimized. These include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For Suzuki-Miyaura couplings of unprotected haloimidazoles, efficient protocols have been developed that allow for a wide range of functionalized imidazole derivatives to be synthesized in good to excellent yields under relatively mild conditions. acs.org The optimization of palladium-catalyzed cross-coupling reactions in flow chemistry is also an area of active research, offering potential for improved efficiency and scalability. acs.org

In the context of MCRs for imidazole synthesis, the choice of catalyst is paramount for controlling selectivity, as demonstrated by the use of different fluoroboric acid-derived catalysts. rsc.org Solvent choice can also significantly impact the outcome of these reactions.

Stereoselective Synthesis and Chiral Resolution of Pyrrolidine-Imidazole Derivatives

Since the pyrrolidine ring in this compound contains a stereocenter at the C3 position, stereoselective synthesis is a key consideration for accessing enantiomerically pure forms of the compound. Stereoselective synthesis of the pyrrolidine ring can be achieved through various methods, including asymmetric [3+2] cycloaddition reactions using chiral catalysts or auxiliaries. ua.eschemistryviews.org

Alternatively, a racemic mixture of the final compound or a key intermediate can be separated through chiral resolution. This can be accomplished using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is another powerful strategy for obtaining enantiomerically enriched pyrrolidines. whiterose.ac.ukwhiterose.ac.uk For instance, enzymatic methods have been successfully employed for the kinetic resolution of substituted pyrrolidines. whiterose.ac.uk

Chemical Transformations and Derivatization Strategies of the Core Scaffold

The this compound scaffold possesses several sites for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship studies.

The secondary amine of the pyrrolidine ring is a prime site for derivatization. It can undergo N-alkylation, N-acylation, or be used in reductive amination reactions to introduce a wide variety of substituents.

The imidazole ring also offers opportunities for further functionalization. While the N1 position is already methylated, the C2 and C5 positions of the imidazole ring are potential sites for electrophilic substitution, although the reactivity will be influenced by the existing substituents. Palladium-catalyzed C-H functionalization could also be a viable strategy for introducing further diversity at these positions. nih.gov

Furthermore, derivatization can be achieved through the use of pre-column derivatization reagents that target specific functional groups, such as the secondary amine of the pyrrolidine, to facilitate analysis by techniques like liquid chromatography-tandem mass spectrometry. nih.govmdpi.com

Pharmacological Characterization and Biological Target Identification

In Vitro Pharmacological Profiling Approaches for Imidazole-Pyrrolidine Compounds

The imidazole (B134444) and pyrrolidine (B122466) moieties are present in numerous biologically active compounds, suggesting a wide range of potential pharmacological activities. The in vitro profiling of such compounds is a systematic process to determine their effects on various biological systems at the molecular and cellular levels.

A primary step in characterizing a novel compound is to determine its affinity for a diverse panel of receptors. Radioligand binding assays are a common and robust method for this purpose. In these assays, a radiolabeled ligand with known affinity for a specific receptor is competed with the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

To assess the selectivity of a compound, it is screened against a broad panel of receptors, often encompassing multiple receptor families such as G-protein coupled receptors (GPCRs), ion channels, and transporters. A compound that exhibits high affinity for a single receptor or a specific receptor subtype is considered selective, which is often a desirable characteristic to minimize off-target effects.

Table 1: Representative Data from a Hypothetical Receptor Binding Affinity Screen

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine (B1211576) D2 | >10,000 |

| Serotonin 5-HT2A | 5,200 |

| Histamine (B1213489) H1 | 850 |

| Adrenergic α1 | >10,000 |

| Muscarinic M1 | 1,200 |

| This table is illustrative and does not represent actual data for 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole. |

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Imidazole-containing compounds, for instance, are known to interact with various enzymes, including cytochrome P450s and kinases. semanticscholar.org Enzyme inhibition assays are therefore a crucial component of in vitro profiling. These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.

Should a compound demonstrate significant inhibition of an enzyme, further kinetic studies are performed to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The Michaelis-Menten constant (Km) and the maximal velocity (Vmax) are determined in the presence and absence of the inhibitor to elucidate its mode of action.

While binding assays confirm a compound's interaction with a target, cell-based functional assays are necessary to determine the functional consequence of this interaction (e.g., agonist, antagonist, or inverse agonist activity). These assays are conducted in a more physiologically relevant environment, using cells that endogenously or recombinantly express the target of interest.

A variety of endpoints can be measured in cell-based assays, including changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene activation, protein phosphorylation, and cell proliferation. nih.govnih.gov For example, a compound's effect on a GPCR could be assessed by measuring changes in intracellular calcium levels using a fluorescent dye or by quantifying the production of cyclic AMP using an immunoassay. nih.gov The results of these assays are typically reported as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Investigation of Potential Biological Targets for this compound

Based on the chemical structure of this compound, several classes of biological targets could be considered for investigation.

GPCRs represent one of the largest and most important families of drug targets. The imidazole and pyrrolidine motifs are found in ligands for various GPCRs. A comprehensive screening campaign against a panel of GPCRs would be a logical starting point to identify potential targets for this compound. This could include receptors for neurotransmitters (e.g., dopamine, serotonin, histamine, acetylcholine) and other endogenous ligands.

The imidazole ring is a well-known structural component of many enzyme inhibitors. For instance, various imidazole derivatives have been investigated as inhibitors of enzymes such as Janus kinase 2 (JAK2) and p38 MAP kinase. nih.gov Therefore, screening this compound against a panel of enzymes, particularly protein kinases, would be a valuable approach to identify potential inhibitory activity. Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are major targets for cancer therapy.

Identification of Other Interacting Biomolecules

The imidazole ring, a core component of the studied scaffold, is known to interact with a variety of biomolecules due to its unique electronic properties, including its ability to participate in hydrogen bonding and coordination chemistry. nih.gov For instance, studies on simple imidazole derivatives like 1-methylimidazole (B24206) have shown that they can bind to heme proteins such as yeast cytochrome c peroxidase. nih.gov This interaction, although weaker than with other heme proteins, is influenced by pH and suggests that the imidazole moiety can act as a ligand for metalloproteins. nih.gov

Furthermore, the pyrrolidine ring also contributes to the interaction with biological macromolecules. The stereochemistry and substitution patterns on the pyrrolidine ring can significantly influence binding affinity and selectivity for various targets. nih.gov For example, specific substitutions on the pyrrolidine ring have been shown to be crucial for potent and selective inhibition of enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov

Elucidation of Mechanisms of Action for Related Imidazole-Pyrrolidine Scaffolds

Compounds featuring the imidazole-pyrrolidine framework have been investigated for a range of therapeutic applications, with research elucidating several key mechanisms of action. A prominent area of investigation is in oncology, where these scaffolds have demonstrated potent anticancer activity.

One of the primary mechanisms identified is the inhibition of protein kinases. Various imidazole-based compounds have been shown to target key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). nih.gov By inhibiting these tyrosine kinases, such compounds can disrupt signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis. In a similar vein, certain pyrimidinyl-imidazole derivatives have been identified as potent inhibitors of CRAF, a serine/threonine-protein kinase that is part of the RAS/MAPK signaling pathway, which is often dysregulated in melanoma. nih.gov

Another significant mechanism of action for compounds with an imidazole-pyrrolidine core is the inhibition of gamma-secretase. wikipedia.org Nirogacestat, a compound containing an imidazole moiety, is a selective gamma-secretase inhibitor used in the treatment of desmoid tumors. wikipedia.org Gamma-secretase is a multi-protein complex involved in the cleavage of several transmembrane proteins, including the Notch receptor. By inhibiting this enzyme, nirogacestat blocks Notch signaling, which plays a critical role in cell proliferation, differentiation, and survival, and is often overactive in certain cancers. wikipedia.org

The imidazole scaffold is also a component of molecules that target microtubules, which are essential for cell division. nih.gov By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Beyond oncology, imidazole derivatives have been explored for their antibacterial and anti-inflammatory properties. nih.govrjptonline.org The mechanisms in these contexts are varied, but for antibacterial action, they can involve the disruption of bacterial cellular processes. nih.gov As for anti-inflammatory effects, some imidazole-containing compounds have been shown to exhibit analgesic and anti-inflammatory activity, though the precise molecular mechanisms are still under investigation. rjptonline.org

The following table summarizes the biological targets and mechanisms of action for a selection of compounds containing imidazole or pyrrolidine scaffolds.

| Compound Class | Biological Target | Mechanism of Action | Therapeutic Area |

| Imidazole Derivatives | Tubulin | Inhibition of microtubule polymerization | Anticancer |

| 2-Phenyl Benzimidazole Derivatives | VEGFR-2 | Inhibition of tyrosine kinase activity | Anticancer |

| Pyrimidinyl-Imidazole Derivatives | CRAF | Inhibition of serine/threonine kinase activity | Anticancer (Melanoma) |

| Nirogacestat (imidazole-containing) | Gamma-secretase | Inhibition of Notch signaling pathway | Anticancer (Desmoid tumors) |

| Benzimidazole Carboxamides (pyrrolidine-containing) | PARP-1, -2 | Inhibition of DNA damage repair | Anticancer |

| Imidazole-based compounds | Various bacterial targets | Disruption of cellular processes | Antibacterial |

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements within the 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole Framework

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For the this compound scaffold, the key pharmacophoric elements are primarily the imidazole (B134444) and pyrrolidine (B122466) rings.

The imidazole ring , an aromatic heterocycle with two nitrogen atoms, is a versatile pharmacophoric element. It can act as a hydrogen bond donor and acceptor, and its π-system can engage in aromatic interactions. The nitrogen atoms can also coordinate with metal ions in metalloenzymes. The position of the pyrrolidinyl substituent at the C4 position of the imidazole ring is a critical determinant of its biological activity.

The pyrrolidine ring , a saturated five-membered nitrogen heterocycle, provides a three-dimensional structural element. The nitrogen atom in the pyrrolidine ring is typically basic and can be protonated at physiological pH, allowing for ionic interactions. The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are crucial for proper binding to target proteins.

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifications to the substituents on both the imidazole and pyrrolidine rings can significantly impact the biological potency and selectivity of compounds based on the this compound framework.

Systematic studies on related pyrrolidinylbenzonitrile derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) have provided valuable insights into the SAR of the pyrrolidine moiety. The following table summarizes the inhibitory activity of a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) amides, which can be considered analogs where the imidazole is replaced by a benzonitrile (B105546) group and the methyl group on the imidazole is absent.

| Compound | R Group | IC50 (µM) | SPR Kd (µM) |

|---|---|---|---|

| 21a | H | 4.2 | 0.61 |

| 21b | Methyl | 3.0 | 0.43 |

| 21c | Ethyl | 0.95 | 0.19 |

| 21e | Propyl | 0.82 | 0.12 |

| 21g | Cyclopropyl (B3062369) | 0.057 | 0.022 |

This data suggests that increasing the size of the alkyl substituent on the amide nitrogen of the pyrrolidine ring generally leads to increased potency, with the cyclopropyl group providing the most significant improvement in activity. manchester.ac.uk

Analysis of Methylation Effects on Pharmacological Profiles

Methylation, particularly N-methylation, can have a profound impact on the pharmacological profile of a compound by altering its physicochemical properties and molecular geometry.

In the context of the this compound scaffold, the methyl group on the imidazole ring at the N1 position is a key feature. This methylation prevents the imidazole from acting as a hydrogen bond donor at this position and can influence the electronic properties of the ring. Studies on other imidazole-based fluorescent molecules have shown that N-methylation can lead to a more twisted molecular structure due to steric effects. arkat-usa.org This alteration in geometry can affect how the molecule fits into a binding pocket.

Furthermore, N-alkylation of imidazoles has been shown to influence antibacterial activity. In a series of 1-alkylimidazole derivatives, antibacterial effects were found to increase with the length of the alkyl chain up to nine carbons. nih.gov This suggests that the N-methyl group in this compound could be a critical factor for its potential biological activities, and further modifications at this position could modulate its pharmacological profile.

Stereochemical Implications for Target Engagement and Biological Activity

The pyrrolidine ring in this compound contains a chiral center at the C3 position, and potentially another at the C4 position depending on substitution. The stereochemistry at these centers is critical for determining the three-dimensional shape of the molecule and its ability to engage with biological targets in a stereospecific manner.

Studies on N-[(1-alkyl-2-pyrrolidinyl)methyl]-benzamides have demonstrated that the stereochemistry at the C2 position of the pyrrolidine ring significantly influences their activity as dopamine (B1211576) D2 receptor antagonists. For compounds with a 1-ethyl substituent, the S-enantiomer was more potent, whereas for those with longer 1-alkyl side chains (n-butyl and n-hexyl), the R-enantiomers were more active. nih.gov This reversal in stereospecificity highlights the subtle interplay between substituent size and the configurational requirements for receptor binding.

While direct stereochemical studies on this compound are not widely published, the principles observed in related pyrrolidine-containing compounds underscore the importance of controlling and defining the stereochemistry to achieve optimal biological activity.

Scaffold Hopping and Bioisosteric Replacements in Related Imidazole-Pyrrolidine Analogs

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. niper.gov.innih.gov

Scaffold hopping involves replacing the core molecular framework with a structurally different one that maintains the key pharmacophoric features. For the this compound scaffold, one could envision replacing the imidazole-pyrrolidine core with other heterocyclic systems that present similar hydrogen bonding and hydrophobic features in a comparable spatial arrangement. For instance, a computational-driven scaffold hopping approach was successfully used to replace a pyrrole (B145914) ring with other azoles in a series of PTP1B inhibitors, leading to compounds with improved properties. nih.gov

Bioisosteric replacement focuses on substituting a specific functional group or substructure with another that has similar physical or chemical properties, leading to comparable biological effects. For the imidazole ring, potential bioisosteres could include other five-membered heterocycles like oxazole, thiazole, or triazole. A study on nicotinic cholinergic receptor ligands demonstrated that replacing an isoxazole (B147169) ring with pyridine, oxadiazole, or an acyl group could yield compounds with high affinity. nih.gov Similarly, the pyrrolidine ring could be replaced by other cyclic amines like piperidine (B6355638) or azetidine, or even acyclic aminoalkyl chains, to modulate the compound's properties.

These strategies offer avenues for optimizing the pharmacological profile of this compound by exploring novel chemical space while preserving the essential interactions required for biological activity.

Computational Chemistry and Structural Biology Approaches

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial for understanding the binding mode of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole and elucidating the key intermolecular interactions that stabilize the ligand-receptor complex.

The process begins with the generation of a high-quality 3D conformer of the ligand. The imidazole (B134444) and pyrrolidine (B122466) rings are key pharmacophoric features that can engage in various interactions. arabjchem.org Docking simulations place the ligand into the binding site of a target receptor, and a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol. These simulations can reveal:

Hydrogen Bonds: The nitrogen atoms in both the imidazole and pyrrolidine rings can act as hydrogen bond acceptors, while the N-H group of the pyrrolidine can act as a donor.

Hydrophobic Interactions: The carbon backbone of the scaffold can form favorable van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Stacking and Cation-Pi Interactions: The aromatic imidazole ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methylated nitrogen in the imidazole ring may also participate in cation-pi interactions.

For instance, docking this compound into a hypothetical kinase binding site might show the imidazole ring forming hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors, while the pyrrolidine ring projects into a more solvent-exposed region, providing a vector for further chemical modification. rsc.org

| Hypothetical Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 9 (CDK9) | -8.5 | Cys106, Asp167 | Hydrogen Bond (Imidazole N) |

| c-Met Tyrosine Kinase | -7.9 | Met1160, Tyr1230 | Hydrogen Bond, Pi-Stacking |

| Staphylococcus aureus Pyruvate Carboxylase | -6.9 | His825, Arg353 | Hydrogen Bond (Pyrrolidine N-H) |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD can assess the conformational stability of the predicted binding mode and provide a more accurate estimation of binding free energy. researchgate.net

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the atomic trajectories over nanoseconds. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding site. A stable RMSD value over time suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific protein residues upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking throughout the simulation.

These simulations can confirm whether the initial docking pose is maintained or if the ligand adopts alternative, more stable conformations within the binding pocket.

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Simulation Time | 100-500 nanoseconds |

| Temperature | 300 K (physiological) |

| Pressure | 1 bar |

| Ensemble | NPT (isothermal-isobaric) |

Homology Modeling and Protein Structure Prediction for Novel Targets

Structure-based drug design is contingent on the availability of a 3D structure of the target protein. When an experimental structure (from X-ray crystallography or cryo-EM) is not available, homology modeling can be used to generate a predictive model. researchgate.net This method constructs a 3D model of a "target" protein from its amino acid sequence based on an experimentally determined structure of a homologous "template" protein. nih.govnih.gov

If this compound was hypothesized to bind to a novel human kinase for which no crystal structure exists, a homology model could be built using the sequence of the target kinase and the crystal structure of a closely related, known kinase as a template. researchgate.net The quality of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov Once validated, this model can be used for molecular docking and virtual screening to guide the design of new derivatives. jddtonline.info

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For the imidazole-pyrrolidine scaffold, a QSAR model could be developed to predict the biological activity of new analogues before their synthesis.

The process involves:

Data Set Collection: Assembling a series of analogues of this compound with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Computing various molecular descriptors for each compound, which can be constitutional, topological, physicochemical, or quantum-chemical properties. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to create an equation that correlates the descriptors with activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A resulting QSAR model might indicate, for example, that increasing the hydrophobicity at a certain position of the pyrrolidine ring while maintaining the hydrogen-bonding capacity of the imidazole is beneficial for activity. rjptonline.org

| Compound | R-group on Pyrrolidine | LogP (Descriptor 1) | Topological Polar Surface Area (Descriptor 2) | Experimental pIC50 |

|---|---|---|---|---|

| 1 (Lead) | -H | 1.2 | 45.5 Ų | 6.5 |

| Analogue 1 | -CH3 | 1.6 | 45.5 Ų | 6.8 |

| Analogue 2 | -OH | 0.8 | 65.7 Ų | 7.1 |

| Analogue 3 | -F | 1.3 | 45.5 Ų | 6.6 |

Virtual Screening Methodologies for Hit Identification and Lead Generation

Virtual screening (VS) is a cost-effective computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com Starting with this compound as a "hit" compound, VS can be used to find other molecules with similar properties or that are predicted to bind to the same target.

Two main approaches are:

Ligand-Based VS: This method uses the structure of the known active compound. A 2D similarity search or a 3D pharmacophore model can be created based on the key features of this compound (e.g., aromatic ring, hydrogen bond donors/acceptors, positive charge) and used to screen databases for molecules that match this pharmacophore. nih.gov

Structure-Based VS: This approach uses the 3D structure of the target protein. Large compound databases are docked into the target's binding site, and compounds are ranked based on their predicted binding affinity. nih.govctu.edu.vn This can identify structurally diverse compounds that were not previously known to interact with the target.

VS campaigns often result in a smaller, enriched set of compounds for experimental testing, significantly increasing the efficiency of hit identification and lead generation. vipergen.comsygnaturediscovery.com

Fragment-Based Drug Discovery (FBDD) Strategies Applied to Imidazole-Pyrrolidine Scaffolds

FBDD is an approach where small, low-molecular-weight compounds ("fragments") are screened for weak binding to a target. mdpi.com Hits are then optimized into more potent leads by growing them or linking them together. The 1-methyl-imidazole and the 3-aminopyrrolidine (B1265635) moieties of the lead compound can be viewed as individual fragments.

An FBDD approach could have hypothetically started by identifying a weakly binding imidazole fragment in the target's active site via X-ray crystallography or NMR spectroscopy. Medicinal chemists could then use computational modeling to explore vectors for growing this fragment. Docking simulations might suggest that adding a pyrrolidine ring at the 4-position could allow the molecule to access an adjacent sub-pocket, forming additional favorable interactions and significantly increasing potency and ligand efficiency. researchgate.net

Machine Learning and Deep Learning Applications in Compound Design

Machine learning (ML) and deep learning (DL) are transforming drug design by enabling the creation of highly accurate predictive models and the generation of novel molecular structures. nih.govmdpi.com

Applications relevant to the this compound scaffold include:

Enhanced QSAR: Deep neural networks can capture complex, non-linear relationships between chemical structure and activity, leading to more predictive QSAR models than traditional methods. researchgate.net

ADMET Prediction: ML models are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds early in the discovery process, helping to prioritize molecules with better drug-like properties. nih.gov

De Novo Design: Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large datasets of known active molecules (e.g., kinase inhibitors). nih.gov These models can then generate novel imidazole-pyrrolidine derivatives that are predicted to be active and possess desirable physicochemical properties. nih.gov This approach allows for the exploration of vast chemical space to design optimized leads. researchgate.net

| Model | Application | Strength |

|---|---|---|

| Random Forest | QSAR, Classification | Robust, handles high-dimensional data |

| Support Vector Machine (SVM) | Classification (e.g., active vs. inactive) | Effective in high-dimensional spaces |

| Artificial Neural Network (ANN) | QSAR, ADMET Prediction | Can model complex non-linear relationships |

| Recurrent Neural Network (RNN) | De Novo Molecule Generation | Generates valid chemical structures from sequence-based representations (SMILES) |

Medicinal Chemistry and Drug Discovery Implications

Lead Identification and Optimization Strategies for Imidazole-Pyrrolidine Derivatives

The journey from an initial screening hit to a viable drug candidate is a meticulous process of iterative design, synthesis, and testing. For derivatives of the imidazole-pyrrolidine scaffold, this process involves several key stages aimed at enhancing their therapeutic potential.

The hit-to-lead (H2L) process focuses on refining initial "hit" compounds, identified through high-throughput screening, into more promising "lead" compounds with improved potency and drug-like properties. upmbiomedicals.com A common strategy in this phase is scaffold hopping, where the core structure of a hit is replaced with a bioisosteric equivalent to improve properties like metabolic stability or potency while maintaining key binding interactions.

For instance, in the development of Transforming Growth Factor β-activated kinase 1 (TAK1) inhibitors, a hit compound based on a pyrrole-dicarboxamide scaffold was identified. nih.gov A subsequent scaffold-hop to an imidazole (B134444) core resulted in a twofold increase in biochemical potency. nih.gov This improvement was attributed to the imidazole's ability to form more favorable hydrogen bond interactions with the kinase hinge region, a critical binding motif for many kinase inhibitors. This highlights how subtle changes to the core heterocycle, such as switching from pyrrole (B145914) to the 1-methyl-imidazole of the title compound, can be a pivotal step in hit-to-lead development.

The process typically begins with the validation of initial hits to confirm their activity and rule out false positives. upmbiomedicals.com Early structure-activity relationship (SAR) studies are then conducted by synthesizing a small library of analogs to understand which parts of the molecule are essential for activity. For an imidazole-pyrrolidine scaffold, initial modifications might explore substitutions on the pyrrolidine (B122466) nitrogen, the imidazole ring, or the point of attachment between the two rings. The goal is to identify a lead series with nanomolar potency and favorable preliminary ADME (absorption, distribution, metabolism, and excretion) properties. upmbiomedicals.comnih.gov

Once a lead series is established, medicinal chemists employ various strategies to further enhance binding affinity and functional potency. Structure-based drug design (SBDD) is a powerful tool in this optimization phase. If a crystal structure of the lead compound bound to its target is available, it can provide invaluable insights into the key interactions driving binding. nih.gov

For example, X-ray crystallography of an imidazole-based kinase inhibitor revealed that the imidazole core and an adjacent carbonyl group act as a hydrogen bond donor-acceptor pair with the backbone of a key amino acid in the kinase hinge region. nih.gov The pyrrolidine group was observed pointing towards the back of the ATP-binding pocket, making hydrophobic interactions. nih.gov This understanding allows for the rational design of analogs with modifications aimed at strengthening these interactions.

Strategies to enhance potency include:

Optimizing Hinge-Binding: The nitrogen atoms of the imidazole ring are crucial for forming hydrogen bonds with the kinase hinge region. Modifications, such as the N-methylation seen in 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole, can influence the electronic properties and basicity of the ring, potentially fine-tuning these interactions.

Exploring Hydrophobic Pockets: The pyrrolidine ring can be substituted with various groups to better occupy nearby hydrophobic pockets within the binding site. Adding small alkyl or aryl groups can increase van der Waals interactions and displace water molecules, leading to an entropically favorable increase in binding affinity. sk.ru

Introducing Additional Interactions: Functional groups can be added to the scaffold to form new hydrogen bonds, ionic interactions, or halogen bonds with specific residues in the target protein, thereby increasing affinity and potency.

Achieving selectivity for the target kinase over other closely related kinases is a major challenge in cancer drug discovery, as off-target inhibition can lead to toxicity. The structural differences between the ATP-binding sites of various kinases, though often subtle, can be exploited to achieve selectivity.

For instance, in the development of inhibitors for Aurora kinases, key differences in three amino acid residues within the ATP-binding pocket between Aurora-A and Aurora-B were targeted. mdpi.com By designing derivatives of an imidazo[4,5-b]pyridine core with substituents on the pyrrolidine ring that could interact specifically with these non-conserved residues, researchers were able to develop highly selective inhibitors. mdpi.com One such compound achieved high selectivity by introducing a substituent that pointed towards a threonine residue (Thr217) present in Aurora-A but not in Aurora-B. mdpi.com

Strategies for Addressing Inherent Limitations of Imidazole-Containing Compounds

While the imidazole ring is a valuable pharmacophore, it is not without its limitations. One of the primary challenges is its susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism. nih.govnih.gov This can lead to rapid clearance of the drug from the body, reducing its efficacy. The imidazole ring itself can be a site of metabolism. researchgate.net

Several strategies are employed to mitigate these metabolic liabilities:

Metabolic Blocking: Introducing groups that block sites of metabolism is a common approach. For example, replacing a metabolically labile methyl group on a phenyl ring with a chlorine atom can prevent benzylic hydroxylation, leading to significantly improved metabolic stability in liver microsomes. nih.gov

Scaffold Hopping and Bioisosteric Replacement: As mentioned earlier, replacing the imidazole ring with a more metabolically stable heterocycle can be effective. Pyrazole rings, for example, are generally more resistant to both oxidative and reductive metabolism. nih.gov Alternatively, modifying the electronic properties of the imidazole ring by adding electron-withdrawing groups can decrease its susceptibility to oxidation. nih.gov

Deuteration: Replacing hydrogen atoms at known metabolic "hot spots" with their heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage, thereby improving the compound's metabolic profile.

Another potential issue with imidazole-containing compounds is their ability to coordinate with the heme iron in CYP enzymes, leading to mechanism-based inhibition. nih.gov This can cause drug-drug interactions and potential toxicity. Careful structural modification to introduce steric hindrance around the coordinating nitrogen atoms can often prevent this type of inhibition.

Design of Novel this compound Analogs for Specific Therapeutic Areas

The versatility of the this compound scaffold allows for its adaptation and optimization for various therapeutic targets, particularly in the field of oncology.

Many cancers are driven by the aberrant activity of protein kinases. The this compound core is an excellent starting point for the design of kinase inhibitors due to the imidazole's ability to act as a hinge-binder. A prime example of this approach is the development of potent inhibitors for Janus kinase 2 (Jak2), a key protein in signaling pathways that promote cell proliferation. researchgate.net

Structure-based design efforts have led to the discovery of potent Jak2 inhibitors featuring a 1-methyl-1H-imidazole core. Optimization of this series involved modifying substituents on a linked ring system to maximize potency and oral bioavailability. researchgate.net The structure-activity relationship (SAR) studies from such programs can inform the design of novel anticancer agents based on the this compound scaffold.

A hypothetical SAR study for analogs targeting a generic kinase, based on published data for similar scaffolds, might explore how different substituents affect inhibitory activity. Modifications would typically focus on the pyrrolidine ring and other positions of the imidazole ring.

| Compound | R1 (on Pyrrolidine-N) | R2 (on Imidazole-C5) | Kinase IC₅₀ (nM) | Cellular Activity (nM) |

|---|---|---|---|---|

| Analog 1 | -H | -H | 1500 | >5000 |

| Analog 2 | -CH₃ | -H | 850 | 3200 |

| Analog 3 | -C(=O)CH₃ (Acetyl) | -H | 250 | 1100 |

| Analog 4 | -SO₂CH₃ (Mesyl) | -H | 80 | 450 |

| Analog 5 | -SO₂CH₃ (Mesyl) | -Cl | 65 | 380 |

| Analog 6 | -SO₂CH₃ (Mesyl) | -CN | 40 | 210 |

| Analog 7 | -C(=O)c1ccccc1 (Benzoyl) | -CN | 25 | 150 |

Data in this table is hypothetical and for illustrative purposes, based on general principles from related kinase inhibitor discovery programs. researchgate.net

The hypothetical data illustrates a common optimization path:

N-Pyrrolidine Substitution: Moving from an unsubstituted (Analog 1) or simple alkyl-substituted (Analog 2) pyrrolidine to one bearing an acyl (Analog 3) or, more effectively, a sulfonyl group (Analog 4) dramatically increases potency. This suggests the sulfonyl group may be forming key interactions, such as hydrogen bonds, in a specific pocket of the kinase.

Imidazole Substitution: Further decoration of the imidazole ring at the C5 position with small, electron-withdrawing groups like chloro (Analog 5) or cyano (Analog 6) further enhances potency. These groups can modulate the electronics of the imidazole ring to improve hinge binding or occupy a small sub-pocket.

Combined Optimization: Combining the optimal N-pyrrolidine substituent with further exploration of larger, hydrophobic groups (Analog 7) can lead to highly potent compounds by engaging additional regions of the binding site.

Such a systematic approach, combining rational design with synthetic chemistry and biological testing, is crucial for developing novel this compound analogs as effective anticancer therapeutics. researchgate.net

Anti-Infective Agents (Antibacterial, Antifungal, Antiviral)

There is a notable absence of specific studies detailing the anti-infective properties of this compound. However, the imidazole nucleus is a core component of many established anti-infective drugs, suggesting that this compound could possess similar activities. nih.gov

Antibacterial: The imidazole ring is a key structural feature in various antibacterial agents. nih.gov For instance, nitroimidazole derivatives are effective against a range of anaerobic bacteria. nih.gov While this compound lacks the nitro group, the fundamental imidazole scaffold is known to contribute to antibacterial action. Research on other imidazole-containing compounds has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal: A significant number of antifungal medications, particularly the azole antifungals, are based on the imidazole structure. These agents function by inhibiting enzymes crucial for fungal cell membrane synthesis. nih.gov Studies on N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives, which share the imidazole and a pyrrole (structurally related to pyrrolidine) moiety, have shown potent anti-Candida activity. nih.gov This suggests that this compound could be a candidate for investigation as an antifungal agent.

Antiviral: The imidazole scaffold has also been explored for its antiviral potential. nih.gov Various imidazole derivatives have been synthesized and investigated for their activity against different viruses. The specific structural combination of the methyl-imidazole and pyrrolidine rings in this compound may confer interactions with viral proteins, a hypothesis that warrants future investigation.

| Agent Type | Potential Target Organisms | Basis for Postulation |

|---|---|---|

| Antibacterial | Anaerobic bacteria, Gram-positive and Gram-negative bacteria | Presence of the imidazole scaffold, a key feature in many antibacterial drugs. nih.govnih.gov |

| Antifungal | Candida species and other fungi | Structural similarity to azole antifungals and related pyrrole-containing imidazole derivatives with proven anti-Candida activity. nih.gov |

| Antiviral | Various viruses | General antiviral potential observed in other imidazole derivatives. nih.gov |

Neurological Disorders and Central Nervous System Active Agents

A structurally related compound, trans-4-methyl-3-imidazoyl pyrrolidine, has been identified as a potent and highly selective histamine (B1213489) H3 receptor agonist. The histamine H3 receptor is primarily expressed in the CNS and plays a crucial role in modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and serotonin. As such, H3 receptor agonists and antagonists are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The activity of this related compound suggests that this compound could also interact with histamine receptors or other CNS targets.

Furthermore, the imidazole-containing drug Nirogacestat, while primarily an anti-cancer agent, has been investigated for its potential in neurological disorders like Alzheimer's disease due to its mechanism of action as a gamma-secretase inhibitor. wikipedia.org This highlights the versatility of the imidazole scaffold in targeting CNS-related pathways.

| Potential Neurological Application | Potential Mechanism of Action | Supporting Evidence from Related Compounds |

|---|---|---|

| Cognitive Disorders (e.g., Alzheimer's Disease, ADHD) | Modulation of histamine H3 receptors or other neurotransmitter systems. | trans-4-methyl-3-imidazoyl pyrrolidine is a potent and selective histamine H3 receptor agonist. |

| Neurodegenerative Diseases | Inhibition of enzymes such as gamma-secretase. | Nirogacestat, an imidazole-containing compound, is a gamma-secretase inhibitor with potential applications in Alzheimer's disease. wikipedia.org |

Anti-Inflammatory Applications

There are no specific studies that have evaluated the anti-inflammatory properties of this compound. Nevertheless, the imidazole moiety is present in a number of compounds that exhibit anti-inflammatory activity. ijpsjournal.com The mechanism of action for these compounds can vary, with some targeting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The pyrrolidine ring can also contribute to the anti-inflammatory profile of a molecule by influencing its binding to biological targets. Given the prevalence of both the imidazole and pyrrolidine scaffolds in molecules with anti-inflammatory effects, it is plausible that this compound could possess similar properties. Future research would be necessary to investigate this potential and to elucidate any specific mechanisms of action.

Other Emerging Therapeutic Indications

Beyond the aforementioned areas, the unique chemical structure of this compound suggests potential for other therapeutic applications. Imidazole derivatives have a broad range of biological activities and have been investigated for use as anticancer agents, enzyme inhibitors, and modulators of various cellular signaling pathways. smolecule.com The pyrrolidine scaffold is also a versatile component in drug design, contributing to the potency and selectivity of compounds targeting a wide array of biological targets. nih.gov For example, the anticancer drug Nirogacestat contains an imidazole moiety and functions as a selective gamma-secretase inhibitor for the treatment of desmoid tumors. wikipedia.org This underscores the potential for imidazole-pyrrolidine hybrids to be explored in oncology and other therapeutic fields where specific enzyme inhibition or receptor modulation is desired.

Future Research Directions and Unresolved Challenges

Advancement of Green and Sustainable Synthetic Methodologies

The current synthesis of imidazole (B134444) and pyrrolidine (B122466) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary challenge in the future synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole will be the development of green and sustainable synthetic routes. Recent advances in the synthesis of substituted imidazoles highlight a move towards more environmentally friendly methods. rsc.org Future research should focus on:

One-Pot Syntheses: Developing single-step or one-pot reactions to reduce intermediate isolation steps, solvent usage, and energy consumption.

Catalytic Methods: Exploring novel catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity under milder conditions.

Alternative Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds.

Flow Chemistry: Implementing continuous flow technologies to enhance reaction control, improve safety, and facilitate scalable production.

A comparative overview of traditional versus potential green synthetic approaches for related N-substituted imidazoles is presented in Table 1.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Solvents | Volatile organic compounds (e.g., chloroform, acetone) | Water, ionic liquids, supercritical fluids |

| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts, nanocatalysts, reusable catalysts |

| Energy Source | Conventional heating | Microwave, ultrasound |

| Waste Generation | High | Low |

| Atom Economy | Often low | High |

Comprehensive In Vitro and In Silico Characterization of Underexplored Analogs

The biological activity of this compound is largely inferred from the known properties of its core structures. smolecule.com The pyrrolidine ring, for instance, is a versatile scaffold that contributes to the stereochemistry and three-dimensional structure of molecules, influencing their pharmacological efficacy. nih.gov Systematic exploration of its analogs is a critical next step. This involves:

Synthesis of Analog Libraries: Creating a diverse library of analogs by modifying the substitution pattern on both the imidazole and pyrrolidine rings.

In Vitro Screening: Subjecting these analogs to a broad panel of in vitro assays to identify potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. semanticscholar.orgnih.gov

In Silico Modeling: Employing computational methods to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these analogs. mdpi.comfrontiersin.org

Table 2 presents a hypothetical in silico drug-likeness profile for a closely related compound, 4-((2R,3S)-2-Methyl-pyrrolidin-3-yl)-1H-imidazole, which can serve as a benchmark for future studies on this compound and its derivatives. zhanggroup.org

| Property | Value | Drug-like Range |

| Molecular Weight (MW) | 151.21 | 150-500 Da |

| LogP | 0.88 | 1-3 |

| Hydrogen Bond Acceptors (HBA) | 2.00 | 2-9 |

| Hydrogen Bond Donors (HBD) | 2.00 | 0-5 |

| Polar Surface Area (PSA) | 40.71 Ų | 20-90 Ų |

| Rotatable Bonds (ROTB) | 1.00 | 2-8 |

| Aromatic Rings (AROM) | 1.00 | 1-3 |

| Structural Alerts | 0.00 | 0 |

Innovative Strategies for Improving Druggability and Overcoming Pharmacological Liabilities

While the imidazole and pyrrolidine moieties are common in approved drugs, they can also present pharmacological liabilities. nih.govwikipedia.org Future research must focus on strategies to enhance the "druggability" of this compound. Key areas of investigation include:

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of analogs and their biological activity to guide the design of more potent and selective compounds.

Prodrug Approaches: Designing prodrugs to improve solubility, permeability, and metabolic stability.

Formulation Development: Investigating advanced formulation strategies, such as nanoformulations, to enhance bioavailability and targeted delivery.

Metabolic Profiling: Conducting thorough in vitro and in vivo metabolic studies to identify potential metabolic hotspots and design compounds with improved metabolic stability.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Utilities

The imidazole ring is a versatile pharmacophore known to interact with a wide range of biological targets. neu.edu.tr The therapeutic potential of this compound is likely not limited to a single target class. Future research should aim to:

Target Deconvolution: For any identified bioactive analogs, employing chemoproteomics and other target identification methods to uncover their molecular mechanisms of action.

Phenotypic Screening: Utilizing phenotypic screening assays to identify unexpected therapeutic activities in various disease models.

Exploration of New Therapeutic Areas: Investigating the potential of this compound scaffold in underexplored therapeutic areas, such as neurodegenerative diseases or rare genetic disorders, based on the known pharmacology of related compounds. smolecule.compharmacyjournal.net

Integration of High-Throughput Screening and Computational Methods in Compound Research

The efficient exploration of the chemical space around this compound will necessitate the integration of modern drug discovery technologies. nih.gov This includes:

High-Throughput Screening (HTS): Developing and implementing robust HTS assays to rapidly screen large libraries of analogs against various biological targets. nih.govembopress.org

Virtual Screening: Using computational docking and pharmacophore modeling to screen virtual compound libraries and prioritize candidates for synthesis and biological testing. ewadirect.com

Machine Learning and AI: Applying machine learning algorithms to analyze screening data, predict biological activities, and guide the design of new analogs with improved properties.

The synergy between these high-throughput and computational approaches will be crucial for accelerating the discovery and development of novel therapeutic agents derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclocondensation of hydrazines with carbonyl compounds. A reported method involves reacting a pyrrolidine derivative with methyl-substituted hydrazine under controlled temperatures (60–80°C) in the presence of Lewis acid catalysts (e.g., ZnCl₂). This yields high-purity product (>95%) confirmed by HPLC . Alternative routes using ionic liquids (e.g., [BMIM][BF₄]) under microwave irradiation reduce reaction time to 10–12 minutes with comparable yields (84–89%) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural characterization employs:

- NMR : Distinct peaks at δ 2.3–2.7 ppm (pyrrolidine CH₂ groups) and δ 7.1–7.5 ppm (imidazole protons).

- IR : Stretching vibrations at 3100 cm⁻¹ (N–H) and 1600 cm⁻¹ (C=N).

- Mass Spectrometry : Molecular ion peak at m/z 178.24 (calculated for C₉H₁₄N₄) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : The compound exhibits activity in enzyme inhibition assays (e.g., kinase targets) and receptor-binding studies. For example, pyrazole analogs show IC₅₀ values <10 μM in assays targeting inflammatory pathways . Follow-up studies should use dose-response curves and selectivity profiling against related enzymes (e.g., using ADP-Glo™ kinase assays) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the imidazole ring and hydrophobic pockets of target proteins (e.g., GSK3β). Docking poses for analogs like 9c (a related imidazole derivative) show hydrogen bonding with Ser⁹⁶ and π-π stacking with Phe⁶⁷ in kinase domains . MD simulations (100 ns) further validate stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, ATP concentrations). For example:

- Case Study : A reported IC₅₀ of 5 μM in HEK293 cells vs. 15 μM in L6 myotubes could reflect differences in β₂-adrenergic receptor expression levels. Validate using standardized protocols (e.g., radioligand binding with [³H]CGP12177A) .

- Statistical Tools : Use ANOVA with post-hoc tests to compare datasets and identify outliers .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- Solubility : Introduce polar groups (e.g., –OH, –COOH) at the pyrrolidine nitrogen while monitoring logP via HPLC .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound remaining after 60 minutes using LC-MS/MS .

- Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .

Q. How can crystallography aid in understanding structure-activity relationships (SAR)?

- Methodological Answer : Co-crystallize the compound with its target (e.g., kinase) and refine structures using SHELXL . For example, SHELXPRO-processed data (resolution <1.8 Å) revealed a critical hydrogen bond between the imidazole N–H and Asp¹⁸⁴ in the active site .

Experimental Design & Data Analysis

Q. What controls are essential in SAR studies of imidazole derivatives?

- Methodological Answer : Include:

- Positive Controls : Known inhibitors (e.g., Gö6983 for kinase assays ).

- Negative Controls : Scaffold analogs lacking the pyrrolidine moiety.

- Solvent Controls : DMSO (≤0.1% v/v) to rule out vehicle effects .

Q. How do researchers validate off-target effects in high-throughput screens?

- Methodological Answer : Use:

- Counter-Screens : Test compounds against panels of unrelated targets (e.g., CEREP BioPrint® panel).

- CETSA : Cellular thermal shift assays confirm target engagement in live cells .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 178.24 g/mol | HRMS |

| logP | 1.2 ± 0.3 | HPLC |

| Aqueous Solubility | 12 mg/mL (pH 7.4) | Shake-flask |

| pKa | 6.8 (imidazole NH) | Potentiometric titration |

Table 2 : Comparative Yields in Synthesis Methods

| Method | Catalyst | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Heating | ZnCl₂ | 24 h | 78 | 95 |

| Microwave-Assisted | [BMIM][BF₄] | 12 min | 89 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.